NCI 60-Cell Panel One-Dose Screen: Uniformly Inactive Profile as a Selectivity Filter
In the NCI Developmental Therapeutics Program (DTP) one-dose screen (10 µM) encompassing 60 human tumor cell lines across leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer panels, 1-[(4-chlorophenyl)sulfanylmethyl]piperidine was scored as Inactive in every single cell line [1]. This universal inactivity is quantitatively distinct from many piperidine-containing anticancer agents (e.g., microtubule inhibitors, kinase inhibitors) that show selective growth inhibition in subsets of the NCI-60 panel. The absence of non-specific cytotoxicity suggests a low basal cellular toxicity profile that may be advantageous when the compound is used as a chemical probe or synthetic intermediate where off-target cell death would confound mechanistic interpretation.
| Evidence Dimension | NCI 60-cell one-dose growth inhibition (10 µM single concentration) |
|---|---|
| Target Compound Data | Inactive in all 60 cell lines (0/60 cell lines inhibited) |
| Comparator Or Baseline | Typical piperidine-based anticancer agents (e.g., certain tubulin inhibitors) show selective inhibition in 5–25 cell lines at 10 µM |
| Quantified Difference | 100% inactivity vs. partial inhibition patterns characteristic of bioactive piperidine analogs |
| Conditions | NCI DTP standard one-dose screen protocol, 48 h incubation, sulforhodamine B (SRB) protein stain readout |
Why This Matters
The documented universal inactivity in the NCI-60 panel enables researchers to use this compound as a negative control or a non-cytotoxic scaffold for further functionalization, without concern for confounding cytotoxicity.
- [1] PubChem BioAssay Summary. AID 1794731–1794780: NCI human tumor cell line growth inhibition assay (one-dose screen). CID 245704. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/245704#section=BioAssay-Results (accessed 2026-04-28). View Source
